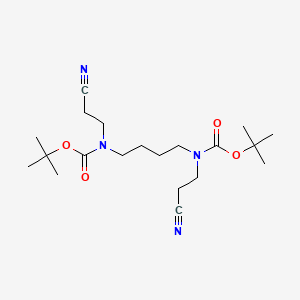

Di-tert-butyl butane-1,4-diylbis((2-cyanoethyl)carbamate)

Description

Di-tert-butyl butane-1,4-diylbis((2-cyanoethyl)carbamate) (CAS: 194808-59-8, molecular formula: C20H34N4O4) is a synthetic carbamate derivative featuring a central butane-1,4-diyl backbone flanked by tert-butyloxycarbonyl (Boc) protecting groups and 2-cyanoethyl substituents. It is primarily used as a research chemical, with applications in organic synthesis and drug discovery . The compound is stored at -20°C under argon and requires careful handling due to its sensitivity to moisture and temperature .

Properties

IUPAC Name |

tert-butyl N-(2-cyanoethyl)-N-[4-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34N4O4/c1-19(2,3)27-17(25)23(15-9-11-21)13-7-8-14-24(16-10-12-22)18(26)28-20(4,5)6/h7-10,13-16H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGMQGBTCUVDON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCCCN(CCC#N)C(=O)OC(C)(C)C)CCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of di-tert-butyl butane-1,4-diylbis((2-cyanoethyl)carbamate) typically involves the reaction of butane-1,4-diol with tert-butyl isocyanate and 2-cyanoethyl chloroformate . The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

Di-tert-butyl butane-1,4-diylbis((2-cyanoethyl)carbamate) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the cyano groups to amine groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanoethyl groups can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthetic Chemistry

Di-tert-butyl butane-1,4-diylbis((2-cyanoethyl)carbamate) serves as a versatile building block in synthetic organic chemistry. Its structure allows for the formation of various derivatives through functional group transformations.

Case Study: C–N Bond Formation

Recent studies have highlighted the use of tert-butyl carbamates in C–N bond formation reactions. For instance, a photocatalyzed protocol utilizing similar carbamate structures has been developed for the direct amidation of indoles, showcasing the potential of di-tert-butyl butane-1,4-diylbis((2-cyanoethyl)carbamate) as a precursor in synthesizing biologically active compounds . This application underscores its utility in producing complex molecules with pharmaceutical relevance.

Material Science

The compound has also found applications in material science, particularly in the development of polymers and advanced materials.

Polymer Synthesis

Di-tert-butyl butane-1,4-diylbis((2-cyanoethyl)carbamate) can be used as a monomer or crosslinking agent in polymerization reactions. Its ability to form stable linkages enhances the mechanical properties of polymers, making them suitable for various industrial applications.

Biological Applications

While direct biological applications of di-tert-butyl butane-1,4-diylbis((2-cyanoethyl)carbamate) are still under investigation, its structural analogs have shown promise in medicinal chemistry.

Potential Antitumor Activity

Research into phosphorus complexes related to carbamates has indicated potential antitumor activity . This suggests that di-tert-butyl butane-1,4-diylbis((2-cyanoethyl)carbamate) could be explored further for its biological effects and therapeutic potential.

Summary Table of Applications

Mechanism of Action

The mechanism of action of di-tert-butyl butane-1,4-diylbis((2-cyanoethyl)carbamate) involves its interaction with molecular targets through its functional groups . The cyanoethyl carbamate groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function . The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Comparison with Structural Analogs

The di-tert-butyl butane-1,4-diylbis carbamate scaffold is highly modular, allowing substitution with diverse functional groups. Below is a detailed comparison with key analogs:

2.1. Substituent Variations

- Indole-3-ylacetamido Derivatives (e.g., 33 in ): Structure: Boc-protected polyamine conjugated to indole-3-ylacetamido groups via aminopropyl linkers. Properties: Yellow oil with 39% yield in synthesis; used as antimalarial and antitrypanosomal agents .

- Naphthamido Derivatives (e.g., 19a in ): Structure: Naphthyl substituents attached via aminopropyl linkers. Properties: White solid (51% yield); deprotected with TFA to form bioactive di-TFA salts . Key Differences: Naphthyl groups increase hydrophobicity, likely enhancing membrane permeability in antimicrobial applications .

- Hyodeoxycholic Acid Conjugates (): Structure: Steroid-derived substituents linked via aminopropyl chains. Properties: Colorless oil (76% yield); designed for bile acid transporter targeting . Key Differences: Steroidal backbone introduces significant steric bulk and chiral centers, altering pharmacokinetics compared to the linear cyanoethyl analog.

2.3. Functional Group Impact

- Indole/Naphthyl Groups : Enhance π-π stacking and hydrophobic interactions, critical for target engagement in antimicrobial and antiparasitic contexts .

- Boc Protection : Facilitates solubility in organic solvents during synthesis; removed via TFA to generate cationic polyamines with enhanced aqueous solubility .

2.4. Stability and Handling

- The cyanoethyl derivative requires storage at -20°C under inert gas, suggesting sensitivity to hydrolysis or oxidation .

- Indole and naphthyl analogs are typically oils or low-melting solids, with stability maintained under standard laboratory conditions .

Research Implications

While Di-tert-butyl butane-1,4-diylbis((2-cyanoethyl)carbamate) lacks direct biological data in the evidence, its structural analogs demonstrate versatility in drug discovery. The cyanoethyl variant’s primary utility lies in its role as a synthetic intermediate, where its polar groups may facilitate further functionalization. In contrast, indole and naphthyl derivatives highlight the scaffold’s adaptability for designing bioactive molecules with tailored interactions.

Biological Activity

Di-tert-butyl butane-1,4-diylbis((2-cyanoethyl)carbamate) is a synthetic organic compound with the molecular formula C20H34N4O4 and a molecular weight of 394.51 g/mol. This compound features two cyanoethyl carbamate groups, which are known to engage in hydrogen bonding and various interactions with biological macromolecules, potentially influencing their activity and function.

The synthesis of this compound typically involves the reaction of butane-1,4-diol with tert-butyl isocyanate and 2-cyanoethyl chloroformate. The resulting product is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance:

- Oxidation : Can yield oxidized derivatives.

- Reduction : Cyano groups can be converted to amine groups under reducing conditions.

- Substitution : The cyanoethyl groups can be replaced by other nucleophiles in nucleophilic substitution reactions.

Biological Activity

The biological activity of di-tert-butyl butane-1,4-diylbis((2-cyanoethyl)carbamate) primarily revolves around its interactions with enzymes and proteins. The cyanoethyl carbamate moieties are particularly significant because they can form hydrogen bonds with active sites of enzymes, potentially modulating their functions.

The mechanism through which this compound exerts its biological effects includes:

- Enzyme Inhibition : By binding to enzyme active sites, it may inhibit enzyme activity.

- Protein Modification : The compound may induce conformational changes in proteins, affecting their stability and function.

Research Findings

Several studies have investigated the biological implications of this compound:

Comparative Analysis

To better understand the biological activity of di-tert-butyl butane-1,4-diylbis((2-cyanoethyl)carbamate), it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | Toxicity |

|---|---|---|---|

| Di-tert-butyl butane-1,4-diylbis((2-hydroxyethyl)carbamate) | Similar backbone with hydroxyethyl groups | Moderate antibacterial activity | Low |

| Di-tert-butyl butane-1,4-diylbis((2-aminoethyl)carbamate) | Contains aminoethyl groups | Higher reactivity; potential for enzyme inhibition | Moderate |

Q & A

Basic: What is the optimal synthetic route for Di-tert-butyl butane-1,4-diylbis((2-cyanoethyl)carbamate)?

Methodological Answer:

The compound can be synthesized via a carbamate protection strategy. A typical procedure involves reacting butane-1,4-diamine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) at room temperature. After stirring for 4 hours, the solvent is evaporated, and the product is isolated by filtration as a white solid with a 95% yield. Key steps include maintaining anhydrous conditions and stoichiometric control (2:1 Boc₂O to diamine) to ensure complete bis-protection .

Basic: How is this compound characterized structurally?

Methodological Answer:

Structural characterization employs IR and NMR spectroscopy. IR confirms carbamate formation (C=O stretch at ~1686 cm⁻¹). ¹H NMR in CDCl₃ reveals tert-butyl protons (δ 1.44 ppm) and methylene groups (δ 3.12 ppm). ¹³C NMR identifies the carbonyl carbon at δ 155.96 ppm. For unambiguous assignment, compare spectral data with reference compounds and use DEPT-135 to distinguish CH₂ and CH₃ groups .

Advanced: How can this compound be functionalized for bioactive conjugates?

Methodological Answer:

The tert-butyl groups can be deprotected with trifluoroacetic acid (TFA) in DCM to generate a free amine intermediate. This intermediate is then reacted with activated esters (e.g., indolglyoxyl or pyridinylmethyl derivatives) using coupling agents like PyBOP. Purification via C8 reversed-phase chromatography ensures isolation of the target polyamine conjugates, which are screened for antibiotic adjuvant activity using broth dilution assays .

Advanced: What role does this compound play in coordination chemistry?

Methodological Answer:

It serves as a precursor for phosphine ligands in transition metal complexes. For example, bridging dppb (1,4-bis(diphenylphosphino)butane) ligands derived from this compound form dinuclear copper(I) complexes. X-ray crystallography (e.g., P P bond lengths of ~2.2 Å) and DFT calculations reveal triangular coordination geometries, critical for studying metal-ligand electronic interactions .

Advanced: How can reaction yields be optimized during synthesis?

Methodological Answer:

Optimization involves varying solvents (e.g., acetonitrile vs. DCM), bases (Cs₂CO₃ vs. TEA), and temperature. For instance, using Cs₂CO₃ in acetonitrile at 60°C improves nucleophilic substitution efficiency, achieving yields >95%. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjust Boc₂O stoichiometry to suppress mono-protected byproducts .

Advanced: How are structural ambiguities resolved in crystallographic studies?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) with full covariance matrix analysis resolves bond-length uncertainties (e.g., C–P bonds at 1.81–1.84 Å). For disordered structures, use SHELXL refinement and anisotropic displacement parameters. Complement with solid-state NMR to validate dynamic behavior in coordination polymers .

Basic: What are the stability considerations for this compound?

Methodological Answer:

The compound is stable at room temperature under inert atmospheres but hydrolyzes in acidic/basic conditions. Store at 2–8°C in desiccated environments. Avoid prolonged exposure to moisture, which cleaves the Boc groups. Monitor decomposition via HPLC-MS if stored >6 months .

Advanced: How is this compound utilized in polymer chemistry?

Methodological Answer:

It acts as a crosslinker in polyhydroxyurethane (PHU) synthesis. Step-growth polyaddition with bis-carbonates (e.g., 1,3-dioxolan-2-one derivatives) produces PHUs with thermal stability up to 249°C. Characterize polymer thermal properties via TGA (5% weight loss threshold) and DSC for Tg analysis .

Advanced: How to address contradictions in spectroscopic data across studies?

Methodological Answer:

Contradictions (e.g., δ 1.44 vs. 1.50 ppm for tert-butyl protons) may arise from solvent polarity or aggregation. Replicate conditions (solvent, concentration, temperature) from reference studies. Use high-field NMR (≥500 MHz) and heteronuclear correlation (HSQC) to resolve overlapping signals .

Advanced: Can computational modeling predict its reactivity in drug design?

Methodological Answer:

Yes. Density Functional Theory (DFT) with dispersion corrections (D3/D4) calculates electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to biological targets. For example, model interactions with bacterial NusB–NusE proteins to rationalize antibiotic potentiation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.